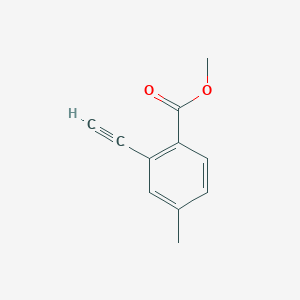

Methyl 2-ethynyl-4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystal Structure and Vibrational Spectra Analysis

Methyl 2-ethynyl-4-methylbenzoate, while not directly mentioned, is related to the study of methyl 4-hydroxybenzoate (methyl paraben). In scientific research, methyl paraben's crystal structure was determined through single crystal X-ray structure analysis, revealing a 3D framework via extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations using quantum mechanical methods were conducted to understand intermolecular interactions and crystal packing. These methods, applicable to this compound, are crucial for elucidating the molecular structure and vibrational spectra, contributing to the understanding of its physical and chemical properties (Sharfalddin et al., 2020).

CO2 Gas Sensor Development

Research on ethynylated-thiourea derivatives highlights the synthesis and application of these compounds in the detection of carbon dioxide (CO2) gas. This compound, with its ethynyl group, shares reactivity that could be utilized in developing resistive-type CO2 gas sensors. These sensors operate at room temperature, demonstrating significant changes in resistance upon exposure to varying concentrations of CO2, showcasing potential applications in environmental monitoring and assessment (Daud et al., 2019).

Photodegradation Studies

Studies on the photodegradation of parabens, closely related to this compound, have shown efficient degradation using ultraviolet C lamps in the presence of hydrogen peroxide. These findings can inform environmental remediation strategies, particularly in water treatment, by utilizing the photodegradation process to remove harmful compounds from water sources. Understanding the kinetics and mechanisms of photodegradation can help in designing efficient systems for treating contaminated water (Gmurek et al., 2015).

Catalysis and Organic Synthesis

This compound's structure suggests potential applications in catalysis and organic synthesis. Research on N-heterocyclic carbenes (NHC) as catalysts in transesterification and acylation reactions involving esters and alcohols can provide insights into the reactivity of this compound in similar reactions. NHC-catalyzed protocols offer simplified methods for generating catalysts in situ, highlighting the role of such compounds in synthesizing a wide range of chemical products (Grasa et al., 2003).

Propiedades

IUPAC Name |

methyl 2-ethynyl-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h1,5-7H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLHXPUYRAHUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720978.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2720979.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2720981.png)

![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2720985.png)

![N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride](/img/structure/B2720987.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)

![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)